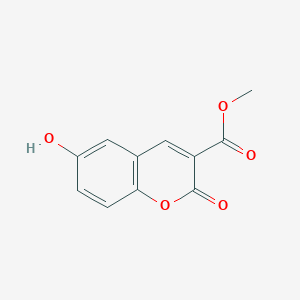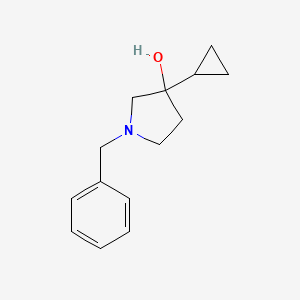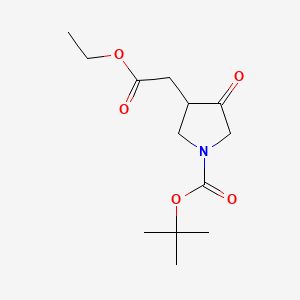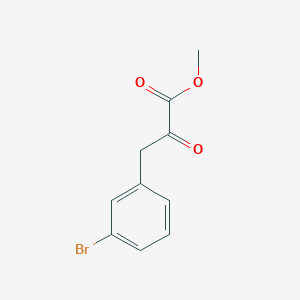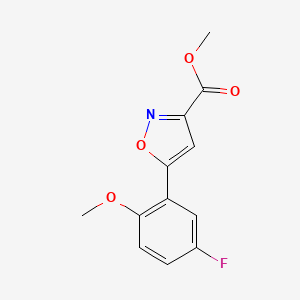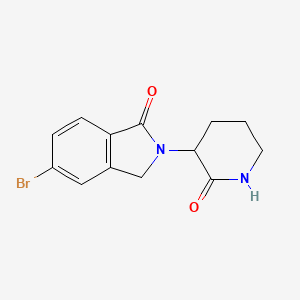![molecular formula C19H21N3O4 B13694050 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde is a complex organic compound with a unique structure that includes both piperidine and isoindolinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a piperidine derivative with an isoindolinone derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like triethylamine. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: A compound with a similar isoindolinone structure, known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another related compound with similar biological activities, used in the treatment of certain cancers.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects and reduced side effects.
Uniqueness
1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde is unique due to its specific combination of piperidine and isoindolinone moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H21N3O4/c23-11-12-5-7-21(8-6-12)14-1-2-15-13(9-14)10-22(19(15)26)16-3-4-17(24)20-18(16)25/h1-2,9,11-12,16H,3-8,10H2,(H,20,24,25) |
Clave InChI |
JIZNOSHLAWSCKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



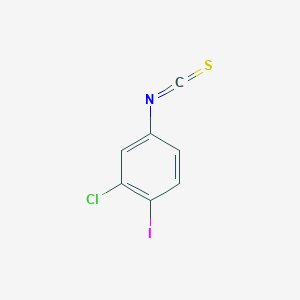

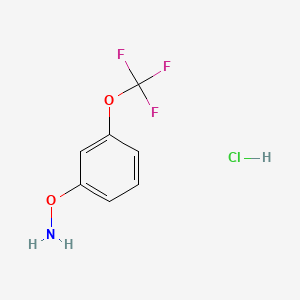
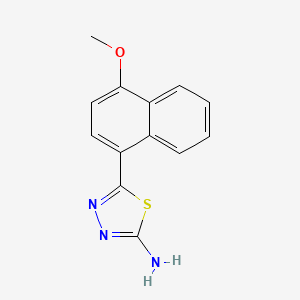

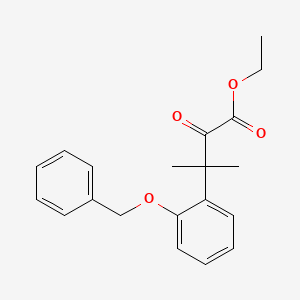
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)
